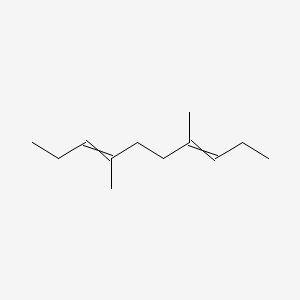
4,7-Dimethyldeca-3,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, specifically located at the 3rd and 7th positions of the deca chain. The compound is characterized by the presence of methyl groups at the 4th and 7th positions. This structure gives it unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,7-Dimethyldeca-3,7-diene can be synthesized through various methods. One common approach involves the isomerization of decatetraenes and dimethyldecatetraenes via pentadienyl and 3-methylpentadienyl radicals . This process typically requires specific reaction conditions, including controlled temperatures and the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems. For example, neodymium-based Ziegler/Natta catalysts have been employed in the polymerization of dienes . These catalysts facilitate the formation of the desired diene structure under optimized conditions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light or radical initiators.
Major Products
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as 4,7-dimethyldecane.
Substitution: Halogenated derivatives like 4,7-dibromo-3,7-dimethyldeca-3,7-diene.
Aplicaciones Científicas De Investigación
4,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyldeca-3,7-diene involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that undergo further transformations . The stability of these intermediates is influenced by resonance effects and the conjugation of the double bonds.
Comparación Con Compuestos Similares
4,7-Dimethyldeca-3,7-diene can be compared with other dienes such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: A naturally occurring diene with a similar structure but different substitution pattern.
1,4-Pentadiene: An isolated diene with non-conjugated double bonds.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct reactivity and stability compared to other dienes.
Propiedades
Número CAS |
66063-42-1 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
4,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-7-11(3)9-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |
Clave InChI |
KAUWPMDVHADUBZ-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C)CCC(=CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



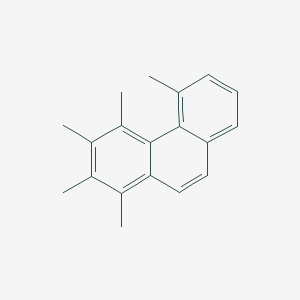
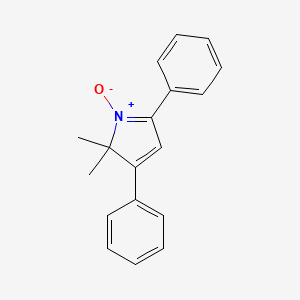
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)

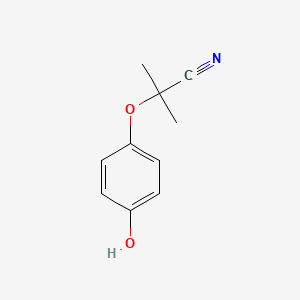
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)


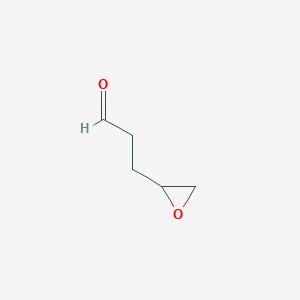
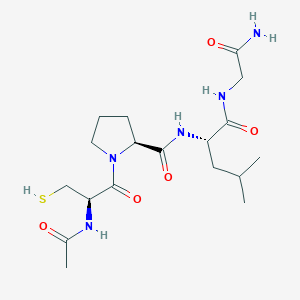
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
